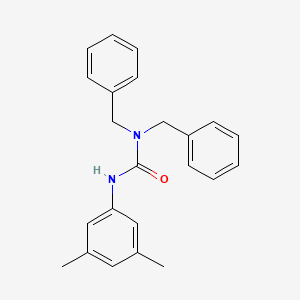

1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea

Description

Contextual Significance of Unsymmetrical Urea (B33335) Frameworks in Organic and Medicinal Chemistry

Unsymmetrical urea frameworks are of significant interest in organic and medicinal chemistry due to their versatile biological activities. mdpi.combiointerfaceresearch.com The urea moiety can form multiple stable hydrogen bonds with biological targets such as proteins and receptors, which is a key factor in their pharmacological effects. nih.govresearchgate.net This ability makes them valuable scaffolds in drug discovery, with applications as anticancer, anti-HIV, antibacterial, and antidiabetic agents. biointerfaceresearch.comresearchgate.net

The structural arrangement of unsymmetrical ureas, where different substituents are attached to the two nitrogen atoms, allows for fine-tuning of their chemical and physical properties. This adaptability is crucial for optimizing their interaction with specific biological targets and improving their efficacy and selectivity. researchgate.net

Rationale for Focused Investigation of 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea and Its Class

The focused investigation of this compound and similar 1,1-disubstituted-3-aryl ureas stems from the need to develop new compounds with enhanced biological activities. mdpi.com The specific arrangement of bulky benzyl (B1604629) groups on one nitrogen and a substituted phenyl ring on the other provides a unique three-dimensional structure that can be explored for its inhibitory potential against various enzymes. mdpi.commdpi.com

Aryl ureas, in particular, have been identified as promising scaffolds for the development of multitarget inhibitors in areas like anticancer research. nih.gov The rationale is to create molecules that can simultaneously interact with multiple biological pathways, potentially overcoming drug resistance. nih.gov The investigation of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this class of molecules.

Historical Overview of Relevant Chemical Subclasses and Their Evolution in Synthetic Chemistry

The history of urea chemistry began in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark event that helped to disprove the theory of vitalism. acs.orgbris.ac.uk This discovery opened the door to the synthesis of a vast array of organic compounds, including substituted ureas. acs.orgbris.ac.uk

Initially, the synthesis of urea derivatives often involved hazardous reagents like phosgene (B1210022). mdpi.comnih.gov Over time, safer and more efficient methods have been developed. The reaction of amines with isocyanates became a common and versatile method for preparing unsymmetrical ureas. mdpi.comnih.gov

More recent advancements have focused on developing catalytic methods that avoid toxic reagents and harsh reaction conditions. mdpi.com These include the use of hypervalent iodine reagents and oxidative carbonylation techniques. mdpi.com The evolution of synthetic methodologies has been crucial for the efficient production of complex urea derivatives like this compound, enabling further research into their properties and applications. mdpi.comacs.org

Data on Related Urea Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature/Application |

| 1,3-Diphenylurea | C13H12N2O | 212.252 | Plant hormone (cytokinin). wikipedia.org |

| 1,3-Bis(3-(dimethylamino)propyl)urea | C11H26N4O | 230.356 | Curing agent for epoxy resins. wikipedia.org |

| 1,3-Dibenzylurea | C15H16N2O | 240.30 | Intermediate in chemical synthesis. bldpharm.comchemicalbook.com |

| 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea | C23H24N2O3 | 376.459 | Research chemical. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86764-35-4 |

|---|---|

Molecular Formula |

C23H24N2O |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(3,5-dimethylphenyl)urea |

InChI |

InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |

InChI Key |

RESBNNVJQNNILW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea and Analogous Unsymmetrical Ureas

Evolution of Synthetic Strategies for Unsymmetrical Ureas

The methodologies for constructing the urea (B33335) backbone have evolved considerably, moving from hazardous traditional methods to safer and more environmentally friendly alternatives. researchgate.netacs.org This progression reflects a broader trend in chemical synthesis towards greener and more efficient processes. nih.gov

Traditional Phosgene-Based Approaches and Their Refinements in Urea Synthesis

The classical and most established method for urea synthesis involves the use of phosgene (B1210022) (COCl₂) or its safer surrogates like triphosgene (B27547). researchgate.netresearchgate.netgoogle.com This approach typically involves the reaction of a primary amine with phosgene to generate an isocyanate intermediate. researchgate.netnist.gov This isocyanate is then reacted with a second, different amine to produce the desired unsymmetrical urea. researchgate.net

While effective, this method suffers from significant drawbacks. Phosgene is an extremely toxic gas, making its handling hazardous and requiring stringent safety precautions. nist.govdoi.org The reaction often generates corrosive byproducts like hydrogen chloride (HCl). dergipark.org.tr The synthesis of unsymmetrical ureas can also be inefficient, sometimes leading to the formation of symmetrical urea side products. researchgate.netchim.it

Refinements to this method have included the use of solid phosgene precursors, such as triphosgene, which are easier and safer to handle than gaseous phosgene. researchgate.netdergipark.org.trgoogle.com Despite these improvements, the inherent toxicity and waste generation associated with phosgene-based routes have driven the development of alternative methods. acs.orgdoi.org

Development of Phosgene-Free and Greener Synthetic Routes for Unsymmetrical Ureas

In response to the limitations of phosgene-based chemistry, a variety of phosgene-free and "greener" synthetic routes have been developed. nih.govacs.org These methods aim to reduce toxicity, minimize waste, and improve operational safety. acs.org

Prominent among these are methods that utilize carbamates as intermediates. nih.govacs.org For instance, N-alkyl-O-aryl carbamates can react with amines at elevated temperatures to produce unsymmetrical ureas, often proceeding through an in situ generated isocyanate intermediate. nih.gov This approach avoids the isolation of hazardous isocyanates. nih.govacs.org Other phosgene substitutes include diphenyl carbonate and 1,1'-carbonyldiimidazole (B1668759) (CDI), which react with amines to form ureas under milder conditions. acs.orgnih.govnih.gov

More recent innovations focus on catalytic processes using less hazardous starting materials. The direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source represents a significant advancement. acs.orgdergipark.org.tr Palladium-catalyzed oxidative carbonylation of a primary and a secondary amine with CO can produce trisubstituted ureas with high efficiency. nih.govresearchgate.net Similarly, methods using CO₂ in the presence of dehydrating agents or catalysts can generate isocyanates in situ for subsequent reaction with another amine. acs.org These catalytic approaches are more atom-economical and avoid the stoichiometric production of waste associated with older methods. acs.orgdergipark.org.tr

Specific Synthesis Protocols for 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea and Closely Related Structures

The synthesis of the specific target molecule, this compound, can be achieved through several of the modern synthetic routes developed for unsymmetrical ureas.

Isocyanate-Amine Coupling Reactions for N,N'-Disubstituted Ureas

The reaction between an isocyanate and an amine is a fundamental and widely used method for forming urea linkages. nist.govasianpubs.org For the synthesis of this compound, this involves the coupling of 3,5-dimethylphenyl isocyanate with dibenzylamine (B1670424).

The synthesis is a two-step process:

Preparation of 3,5-Dimethylphenyl Isocyanate : The isocyanate precursor is typically synthesized from the corresponding amine. A common method involves the reaction of 3,5-dimethylaniline (B87155) with a phosgene equivalent, such as solid triphosgene. researchgate.netgoogle.com This reaction is generally performed in an inert solvent like 1,2-dichloroethane. google.com

Urea Formation : The resulting 3,5-dimethylphenyl isocyanate is then reacted with dibenzylamine. researchgate.net The nucleophilic nitrogen of dibenzylamine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the target trisubstituted urea. This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like acetone (B3395972) or THF. researchgate.netresearchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,5-Dimethylaniline | Triphosgene, 1,2-Dichloroethane | 3,5-Dimethylphenyl isocyanate google.com |

| 2 | 3,5-Dimethylphenyl isocyanate, Dibenzylamine | Acetone or THF, Room Temperature | This compound researchgate.netresearchgate.net |

Amide-Amine Coupling Utilizing Hypervalent Iodine Reagents for Unsymmetrical Urea Formation

A modern, metal-free approach to unsymmetrical ureas involves the oxidative coupling of amides and amines using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.govnih.gov This method avoids the need for toxic catalysts and often proceeds under mild conditions. nih.govnih.gov

The proposed synthesis of this compound via this route would involve the reaction of 3,5-dimethylbenzamide (B1616538) with dibenzylamine. The hypervalent iodine reagent mediates the coupling, likely through a Hofmann-type rearrangement of the amide to an isocyanate intermediate in situ, which is then trapped by the amine. nih.govnih.gov This protocol has been shown to have a broad substrate scope, accommodating various primary amides and both primary and secondary amines. nih.gov

| Reactant 1 (Amide) | Reactant 2 (Amine) | Reagent | Conditions | Product |

| 3,5-Dimethylbenzamide | Dibenzylamine | PhI(OAc)₂ | Mild, Metal-free | This compound nih.govnih.gov |

Carbonyl Sulfide (B99878) (COS) and Amine Reactions for Selective Unsymmetrical Urea Synthesis

Carbonyl sulfide (COS) has emerged as a promising C1 building block for the synthesis of unsymmetrical ureas. doi.org It is a less hazardous alternative to phosgene and can react with amines under mild, catalyst-free conditions to selectively form ureas. doi.org The selective synthesis of this compound has been successfully demonstrated using this method. doi.org

The reaction proceeds by first reacting an aromatic amine (3,5-dimethylaniline) with COS to form a thiocarbamate salt intermediate. This intermediate can then cleave to produce an isocyanate in situ. The subsequent addition of a more nucleophilic secondary amine (dibenzylamine) traps the isocyanate, yielding the unsymmetrical urea with high selectivity. The procedure is typically carried out in a stainless-steel autoclave under a moderate pressure of COS. doi.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

| 3,5-Dimethylaniline | Dibenzylamine | Carbonyl Sulfide (COS) | DMF/MeCN or solvent-free | 0.4 MPa COS, Constant Temperature | This compound doi.org |

This method highlights a significant advancement in urea synthesis, offering a selective and milder route that avoids toxic reagents and catalysts. doi.org

Isopropenyl Carbamate-Mediated Syntheses of Unsymmetrical Ureas

A highly convenient method for the synthesis of unsymmetrical ureas employs isopropenyl carbamates as key intermediates. nih.govacs.org Traditional approaches for urea formation often suffer from limitations such as the formation of symmetrical urea byproducts or reaction reversibility. nih.gov The isopropenyl carbamate (B1207046) method overcomes these challenges by reacting with amines in a clean and irreversible manner, leading to high yields and purity of the desired unsymmetrical urea. nih.govacs.org

This method is particularly well-suited for creating diverse compound libraries efficiently. nih.gov The process involves the reaction of an isopropenyl carbamate with a primary or secondary amine. The isopropenyl group acts as a stable yet effective activating group for the carbamate, which, upon reaction with an amine, releases acetone as a benign byproduct. This strategy avoids the use of hazardous reagents like phosgene. For the synthesis of a compound like this compound, one could envision a pathway where isopropenyl 3,5-dimethylphenylcarbamate is reacted with dibenzylamine.

Multicomponent Reaction Strategies in Urea Derivative Synthesis

Multicomponent reactions (MCRs) represent a powerful and efficient strategy in organic synthesis, allowing for the assembly of complex molecules from three or more reactants in a single step. researchgate.netnih.gov This approach offers significant advantages, including high atom economy, reduced reaction times, and the generation of molecular diversity. nih.govnumberanalytics.com Several MCRs are applicable to the synthesis of urea derivatives.

The Biginelli reaction, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidines. researchgate.netnumberanalytics.com While not directly producing open-chain ureas, its principles highlight the utility of urea as a building block in one-pot syntheses. More direct MCR approaches for urea synthesis have been developed. For instance, an efficient method for preparing symmetrical and unsymmetrical ureas involves the use of a triphenylphosphine/trichloroisocyanuric acid system with amines and alcohols, demonstrating tolerance for a wide range of functional groups. researchgate.net Such strategies streamline the synthesis process by combining multiple transformations into a single operation, which could be adapted for the convergent synthesis of complex ureas like this compound.

The table below illustrates the versatility of a multicomponent system for synthesizing various urea derivatives.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 1,3-Diphenylurea | 95 |

| 2 | Benzylamine | 1,3-Dibenzylurea | 96 |

| 3 | 4-Chloroaniline | 1,3-Bis(4-chlorophenyl)urea | 94 |

| 4 | Cyclohexylamine | 1,3-Dicyclohexylurea | 92 |

| Table based on data for the synthesis of symmetrical and unsymmetrical ureas using a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net |

Exploration of Catalyst-Free and Metal-Free Approaches in Unsymmetrical Urea Synthesis

In alignment with the principles of green chemistry, significant research has been directed towards developing catalyst-free and metal-free synthetic routes for unsymmetrical ureas. These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable metal-free approach involves the dehydration of carbamic acid intermediates, which are generated from an arylamine and carbon dioxide (CO2) in the presence of an organic base like DBU. acs.orgnih.gov The resulting isocyanate can be trapped in situ by another amine to form the desired unsymmetrical urea. acs.orgnih.gov This method provides a mild, metal-free pathway to aryl isocyanates and subsequent urea derivatives. acs.org

Another innovative and mild catalyst-free method utilizes carbonyl sulfide (COS) as a C1 source for the highly selective synthesis of unsymmetrical ureas from amines. rsc.orgrsc.org This strategy overcomes the common issue of forming symmetrical byproducts. The high selectivity is achieved by carefully controlling the reaction conditions, such as implementing a two-stage temperature regulation, managing substrate ratios, and using the appropriate amount of COS. rsc.orgrsc.org This approach is effective for combinations of aliphatic primary and secondary amines, as well as sterically hindered primary amines and aromatic primary amines. rsc.org The H2S byproduct can be efficiently captured, adding to the method's practicality. rsc.org

The following table summarizes the results for the catalyst-free synthesis of various unsymmetrical ureas using the COS method, demonstrating its broad substrate scope.

| Entry | Amine 1 | Amine 2 | Product | Yield (%) |

| 1 | Benzylamine | Morpholine | 4-(Benzylcarbamoyl)morpholine | 95 |

| 2 | Butylamine | Piperidine | 1-(Butylcarbamoyl)piperidine | 96 |

| 3 | Aniline | Pyrrolidine | 1-(Phenylcarbamoyl)pyrrolidine | 94 |

| 4 | Furan-2-ylmethanamine | Diethylamine | 1-((Furan-2-ylmethyl)carbamoyl)-N,N-diethylurea | 96 |

| 5 | Thiophen-2-ylmethanamine | Dibutylamine | 1-((Thiophen-2-ylmethyl)carbamoyl)-N,N-dibutylurea | 97 |

| Table based on data for the catalyst-free synthesis of unsymmetrical ureas from amines and COS. rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific experimental data for the optimization of this compound synthesis is not detailed in the referenced literature, the principles from advanced methodologies can be applied to devise a hypothetical optimization strategy. Using the catalyst-free synthesis from amines and carbonyl sulfide (COS) as a model, a highly selective synthesis of the target compound could be achieved. rsc.org

The proposed reactants would be 3,5-dimethylaniline and dibenzylamine. A key challenge in synthesizing a 1,1,3-trisubstituted urea is controlling the reactivity to prevent the formation of symmetrical byproducts. The method described by Cheng et al. achieves high selectivity by ensuring that only one type of isocyanate and one type of amine are present in the final reaction stage. rsc.org

Optimization for the synthesis of this compound would involve:

Two-Stage Temperature Control : Initially, the more reactive amine (dibenzylamine, a secondary amine) would be reacted with COS at a lower temperature. This would selectively form a thiocarbamate salt.

Controlled Isocyanate Formation : The temperature would then be raised to facilitate the cleavage of the C-S bond, generating the corresponding carbamoyl (B1232498) isothiocyanate or isocyanate in situ.

Addition of the Second Amine : The less reactive aromatic amine, 3,5-dimethylaniline, would then be introduced to the reaction mixture. It would react with the in situ-generated isocyanate to form the final unsymmetrical urea product, this compound.

Substrate Ratio : The molar ratios of the two amines and COS would be carefully controlled to maximize the formation of the desired product and minimize waste. rsc.org

This strategic, temperature-regulated, catalyst-free approach would likely afford the target compound with high yield and selectivity, avoiding the need for purification from significant quantities of symmetrical urea byproducts. rsc.org

Structural Characterization and Conformational Analysis of 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea

X-ray Crystallographic Studies of 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea and Analogues

Although a specific crystal structure for this compound has not been reported, analysis of similar molecules provides a strong basis for understanding its solid-state architecture.

Determination of Molecular Geometry and Bond Parameters in Urea (B33335) Derivatives

For instance, in N,N′-diethyl-N,N′-diphenylurea, a related compound, the amide C-N bond lengths are approximately 1.37 Å. researchgate.netnih.gov The nitrogen atoms in this analogue adopt a hybridization state that is intermediate between trigonal and tetrahedral, leading to a nonplanar distortion of the amide groups of about 30 degrees. researchgate.netnih.gov It is expected that this compound would exhibit similar bond parameters within its urea core.

The dibenzyl groups attached to one nitrogen and the 3,5-dimethylphenyl group on the other introduce significant steric bulk, which will influence the torsion angles around the C-N bonds. In the case of 3-Benzoyl-1,1-dibenzyl-thio-urea, a related thiourea, the molecule adopts a twisted conformation. nih.gov This suggests that the steric hindrance from the benzyl (B1604629) groups in this compound would likely lead to a non-planar arrangement of the phenyl rings relative to the urea plane.

Table 1: Representative Bond Parameters in Urea Derivatives

| Bond | Typical Length (Å) | Typical Angle (°) |

| C=O | ~1.25 | |

| C-N | ~1.37 | |

| N-C-N | ~116-120 | |

| O=C-N | ~120-122 |

Note: These are generalized values and can vary based on the specific substituents and crystal packing forces.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal packing of urea derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding being a predominant force. In ureas with N-H protons, such as this compound, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded chains or dimers, which are fundamental to the supramolecular architecture of these compounds in the solid state. nih.govresearchgate.net

Conformational Preferences and Dynamics in Solution and Solid State of Urea Derivatives

The conformational landscape of urea derivatives is complex, with multiple low-energy states accessible through rotation around single bonds.

Elucidation of Rotational Barriers and Stereoisomerism

Rotation around the C-N bonds in ureas is a key factor in their conformational dynamics. The partial double bond character of these bonds results in a significant rotational barrier. For urea itself, the rotational barrier is around 11.5 kcal/mol. researchgate.net In substituted ureas, these barriers can be influenced by the nature of the substituents. For instance, rotation about the C(sp²)-N bond in alkylureas and phenylurea is slightly more hindered than in unsubstituted urea. researchgate.net

In the case of this compound, there are several rotational degrees of freedom to consider:

Rotation around the N-benzyl bonds.

Rotation around the N-C(phenyl) bond.

Rotation around the C-N(dibenzyl) bond.

The barriers to rotation for N-alkyl and N-aryl groups in ureas have been studied computationally, with values ranging from 2.4 to 6.2 kcal/mol for different groups. researchgate.net The presence of bulky benzyl and dimethylphenyl groups would lead to distinct rotational barriers, influencing which conformations are most stable at room temperature. The existence of these barriers can lead to the presence of different stereoisomers (rotamers) in solution.

Impact of Substituents on Urea Conformation

Substituents on the urea nitrogen atoms and any attached aromatic rings have a profound impact on the molecule's preferred conformation. The steric bulk and electronic properties of the substituents play a crucial role.

In N,N'-diaryl ureas, a trans-trans conformation is often favored to minimize steric hindrance. However, the unsymmetrical substitution pattern in this compound, with two benzyl groups on one nitrogen and a substituted phenyl group on the other, will likely lead to a more complex conformational preference. The two benzyl groups will create a sterically crowded environment around one of the nitrogen atoms.

In solution, the molecule is expected to be dynamic, with multiple conformations in equilibrium. The relative populations of these conformers will be determined by the interplay of steric and electronic effects of the benzyl and dimethylphenyl substituents.

Advanced Spectroscopic and Spectrometric Techniques for the Structural Confirmation of 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the dibenzyl groups and the dimethylphenyl group would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) groups would likely present as a singlet or a multiplet, depending on the rotational freedom and magnetic environment, in the range of δ 4.0-5.0 ppm. The methyl protons on the dimethylphenyl ring would give rise to a sharp singlet at a higher field, around δ 2.1-2.3 ppm. rsc.org The N-H proton of the urea (B33335) moiety is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon atoms in the molecule. The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 150-160 ppm. rsc.org The aromatic carbons will produce a series of signals in the δ 120-140 ppm region. The carbon atoms of the methylene groups in the benzyl fragments would be found around δ 50-60 ppm, while the methyl carbons of the dimethylphenyl group would resonate at the highest field, typically around δ 17-21 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~153.4 |

| NH | Variable (e.g., ~6.58) | - |

| Benzyl CH₂ | ~4.5 | ~55 |

| Benzyl Ar-H | ~7.2-7.4 | ~127-138 |

| Dimethylphenyl Ar-H | ~6.6-7.2 | ~121-139 |

| Dimethylphenyl CH₃ | ~2.11 | ~17.4 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis (ν(NH), ν(C=O))

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, two key vibrational modes are of particular interest: the N-H stretch and the C=O stretch.

ν(N-H) Stretching: The N-H stretching vibration of the urea linkage typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

ν(C=O) Stretching: The carbonyl (C=O) stretching vibration is a very strong and characteristic absorption for ureas, generally observed in the range of 1630-1680 cm⁻¹. This intense band is a clear indicator of the presence of the urea functional group.

Other significant absorptions in the IR spectrum would include C-H stretching vibrations from the aromatic and aliphatic (CH₂ and CH₃) groups, and C=C stretching vibrations from the aromatic rings.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1630 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule.

For this compound (C₂₃H₂₄N₂O), the expected exact mass can be calculated with high precision. The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ in the HRMS spectrum that matches this calculated value provides strong evidence for the compound's identity. mdpi.com

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule could include:

Cleavage of the benzyl group: Loss of a benzyl radical (C₇H₇•) to give a fragment ion.

Cleavage of the C-N bonds: Fragmentation at the bonds adjacent to the carbonyl group.

McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic fragment ions.

Analysis of these fragmentation patterns helps to piece together the different components of the molecule, corroborating the proposed structure.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

| Molecular Formula | The elemental composition of the molecule. | C₂₃H₂₄N₂O |

| Exact Mass | The calculated monoisotopic mass. | ~344.1889 |

| Molecular Ion | The ion corresponding to the intact molecule. | [M]⁺ or [M+H]⁺ |

| Key Fragments | Common fragments observed upon ionization. | Ions resulting from benzyl loss, C-N cleavage, etc. |

Application of Other Relevant Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic methods can provide supplementary information.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region, typically between 200 and 400 nm, due to the π → π* transitions of the benzene (B151609) rings. nist.gov While not as structurally detailed as NMR, UV-Vis spectroscopy can be useful for confirming the presence of the aromatic chromophores and for quantitative analysis.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes, similar to IR spectroscopy. It is often considered complementary to IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy could provide additional details about the vibrations of the carbon skeleton and the aromatic rings.

Theoretical and Computational Investigations on 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), M06–2X) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. elsevierpure.com Functionals like M06-2X are often chosen for their accuracy in handling non-covalent interactions, which are crucial in understanding the behavior of complex organic molecules. nih.gov

These calculations would involve optimizing the geometry of 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic information can be derived.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

For this compound, the HOMO would likely be located on the electron-rich phenyl rings and the urea (B33335) moiety, while the LUMO might be distributed over the carbonyl group and aromatic systems. An illustrative table of what such data would look like is provided below.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating kinetic stability |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, the ESP map would show regions of negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the N-H group, highlighting its potential as a hydrogen bond donor. The benzyl (B1604629) and dimethylphenyl groups would present areas of relatively neutral potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects on Urea Derivatives

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. researchgate.netnih.gov

For this compound, MD simulations would be used to:

Explore the conformational landscape: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these different shapes and determine their relative stabilities.

Study solvent effects: The behavior of the molecule can change significantly in different solvents. MD simulations can model the interactions between the urea derivative and solvent molecules (e.g., water), providing insights into its solubility and aggregation properties. nih.govacs.org

In Silico Modeling for Molecular Interaction Studies (e.g., Molecular Docking Methodology, Binding Mode Prediction)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a cornerstone of modern drug discovery, where it is used to predict how a small molecule like a urea derivative might interact with a biological target, such as an enzyme or receptor. nih.govmdpi.comacs.orgmdpi.comnih.gov

The process involves:

Preparation of the ligand and receptor: The 3D structure of this compound (the ligand) and the target protein (the receptor) are prepared.

Docking simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and analysis: The different poses are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

For this compound, molecular docking could be used to screen for potential biological targets or to understand its mechanism of action if it has known biological activity. The results would be presented in terms of binding energies and a visual depiction of the binding mode.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -9.8 | The predicted strength of the interaction between the ligand and the protein. |

| Key Interacting Residues | TYR345, LYS210, ASP401 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with ASP401, π-π stacking with TYR345 | The specific non-covalent interactions that stabilize the binding. |

Note: The values and residues in this table are for illustrative purposes to demonstrate the output of a molecular docking study.

Structure Activity Relationship Sar Studies of 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Urea (B33335) Derivatives

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For urea derivatives, QSAR models have been successfully developed to predict their activity as enzyme inhibitors.

These models are typically built using a dataset of compounds where the structure is varied systematically. researchgate.net For a series of derivatives of 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea, various molecular descriptors would be calculated to quantify physicochemical properties. The goal is to create a regression model where a combination of these descriptors can accurately predict the activity.

Commonly used descriptors in QSAR studies of urea derivatives include:

Electronic Descriptors: Charges on specific atoms (e.g., the urea oxygen), dipole moment, and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies. These describe a molecule's ability to engage in electrostatic or charge-transfer interactions.

Steric Descriptors: Molecular weight, volume, surface area, and specific steric parameters (e.g., STERIMOL). These quantify the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P) or calculated versions (e.g., ClogP), which model the compound's lipophilicity.

A typical QSAR equation might look like: log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following table lists key descriptors that would be relevant for building a QSAR model for derivatives of this compound.

| Descriptor Class | Specific Descriptor Example | Structural Feature Represented | Potential Impact on Activity |

| Hydrophobic | ClogP | Overall lipophilicity of the molecule. | Influences membrane permeability and hydrophobic interactions. |

| Electronic | Partial charge on Urea Oxygen | Hydrogen bond accepting capacity. | Strength of interaction with H-bond donors in the target. |

| Steric | Molecular Volume | The overall size of the molecule. | Determines fit within the binding site. |

| 3D-Geometrical | Geometrical distance between key atoms | The spatial arrangement of pharmacophoric features. | Affects the orientation and alignment in the binding pocket. nih.gov |

Pharmacophore Development and Molecular Recognition Principles in Urea-Based Compounds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For urea-based compounds, pharmacophore models typically highlight a common set of features critical for recognition. biorxiv.org

The key molecular recognition principles for urea-based compounds are centered on the hydrogen bonding capabilities of the urea moiety and the hydrophobic interactions of the substituted groups. nih.gov

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). In this compound, there is one N-H donor and one carbonyl acceptor that are crucial for anchoring the molecule into its target binding site. Docking studies of related urea derivatives consistently show the urea moiety forming key hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate. nih.gov

Hydrophobic and Aromatic Interactions: The two benzyl (B1604629) groups and the dimethylphenyl ring provide extensive hydrophobic and aromatic surfaces. These are critical for engaging with nonpolar pockets in a protein, often through van der Waals forces or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A pharmacophore model for inhibitors based on the this compound scaffold would likely include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Acceptor (A) | Urea Carbonyl Oxygen | Hydrogen Bond |

| Hydrogen Bond Donor (D) | N'-H of the Urea | Hydrogen Bond |

| Aromatic/Hydrophobic Region 1 (H/AR) | 3,5-Dimethylphenyl Ring | Hydrophobic Interaction, π-π Stacking |

| Aromatic/Hydrophobic Region 2 (H/AR) | Benzyl Group 1 | Hydrophobic Interaction, π-π Stacking |

| Aromatic/Hydrophobic Region 3 (H/AR) | Benzyl Group 2 | Hydrophobic Interaction, π-π Stacking |

The development of such pharmacophore models is essential for virtual screening of large compound libraries to identify new molecules with potentially similar biological activities. biorxiv.org By understanding these detailed structure-activity relationships, researchers can more effectively design the next generation of compounds based on the this compound scaffold.

Diverse Research Applications and Utility of Unsymmetrical Urea Derivatives, Including 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea

Application as Molecular Scaffolds in Combinatorial Chemistry and Library Synthesis

There is no specific information available in the searched literature regarding the use of 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea as a molecular scaffold for creating combinatorial libraries. Generally, unsymmetrical urea (B33335) derivatives are valued in combinatorial chemistry for their ability to serve as versatile building blocks, allowing for the rapid generation of large numbers of diverse compounds. nih.goveurekaselect.com

Role in Chemical Probe Development for Biological Systems (Methodological Aspects)

Methodological details on the development of this compound as a chemical probe for biological systems are not described in the available research. The development of chemical probes often involves designing molecules that can selectively interact with biological targets to elucidate their function. evitachem.com While other urea derivatives have been developed for such purposes, specific studies involving this compound are absent.

Utilization in Materials Science Research

Specific research detailing the utilization of this compound in materials science, such as in polymer chemistry or the formation of supramolecular assemblies, is not present in the surveyed literature. The urea functional group, in general, is known to participate in hydrogen bonding, which can be exploited to create ordered structures in materials science. researchgate.net

Contribution to Agrochemical Research

There is no documented contribution of this compound to agrochemical research, either as a synthetic intermediate or as a structural motif in active compounds, based on the conducted searches. Many other substituted ureas have found application as herbicides and plant growth regulators.

Design and Synthesis of Functional Molecules for Chemical Biology Studies

Information regarding the specific design and synthesis of this compound for use in chemical biology is not available. While the synthesis of related unsymmetrical ureas is well-established, often involving the reaction of an isocyanate with an amine, specific protocols and functional studies for this compound are not documented. mdpi.com

Emerging Research Directions and Future Challenges in the Study of 1,1 Dibenzyl 3 3,5 Dimethylphenyl Urea

Development of Novel, Sustainable, and Scalable Synthetic Methodologies for Unsymmetrical Ureas

The synthesis of unsymmetrical ureas presents ongoing challenges, particularly concerning sustainability and scalability. thieme-connect.comthieme-connect.com Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates, which are unsuitable for large-scale and environmentally friendly production. thieme-connect.comresearchgate.net

Future research is intensely focused on developing greener, safer, and more efficient synthetic routes. Key areas of development include:

Metal-Free Catalysis: To circumvent the toxicity and cost associated with transition metal catalysts, metal-free synthetic pathways are being explored. mdpi.comacs.org One promising approach involves using hypervalent iodine reagents, such as PhI(OAc)₂, as coupling mediators to synthesize unsymmetrical ureas from amides and amines under mild conditions, avoiding the need for high temperatures or an inert atmosphere. mdpi.com

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide (CO₂) as a direct carbonyl source is a major goal for sustainable chemistry. acs.orgrsc.org Recent studies have demonstrated the synthesis of unsymmetrical ureas from CO₂ and amines, sometimes via in situ generation of isocyanate intermediates without the need for metal catalysts. acs.org While promising, challenges such as the need for low temperatures to generate intermediates can limit large-scale applicability. mdpi.com

Improved Carbamate (B1207046) Pathways: Synthesizing ureas via carbamate intermediates offers an alternative to hazardous reagents. thieme-connect.comthieme-connect.com Efficient, cost-effective, and green methods are being developed that show broad substrate scope and produce good to excellent yields. thieme-connect.com These operationally simple procedures are potentially more scalable and benign, making them attractive for industrial applications. thieme-connect.com For instance, the reaction of isopropenyl carbamates with amines proceeds cleanly and irreversibly, providing high yields and purity, which is ideal for creating compound libraries. nih.gov

Flow Chemistry and Process Optimization: Continuous flow chemistry is emerging as a powerful tool for the safe and scalable synthesis of ureas. It allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can lead to higher yields and purity. The "on-water" reaction of isocyanates with amines is another sustainable process that simplifies product isolation through filtration and allows for the recycling of water, avoiding toxic organic solvents. researchgate.net

The overarching challenge is to create methodologies that are not only innovative at the laboratory scale but are also robust, cost-effective, and safe enough for industrial production, ultimately facilitating the broader availability of complex urea (B33335) derivatives. thieme-connect.com

Advanced Computational Approaches for Predictive Modeling and Design of Urea Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new urea derivatives. By modeling molecular properties and interactions, researchers can predict the behavior of compounds like 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea before undertaking costly and time-consuming laboratory synthesis.

Key future directions in this area include:

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations are used to investigate the conformational preferences, electronic properties (such as HOMO-LUMO gaps), and reactivity of urea derivatives. nih.gov These studies help elucidate the fundamental structure-property relationships that govern the behavior of these molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of urea derivatives in different environments, such as in solution or interacting with biological targets. nih.gov For example, simulations have been used to study the hydrotropic solubilization effect of urea analogues, which is crucial for pharmaceutical formulations. nih.gov

Predictive Modeling for Drug Discovery: There is a growing interest in using computational models to predict the biological activity and pharmacokinetic properties of new urea-based compounds. frontiersin.orgnih.gov By combining structural information with machine learning algorithms, it is possible to screen virtual libraries of urea derivatives and prioritize candidates for synthesis and testing. This approach has been applied to design kinase inhibitors and other therapeutic agents. frontiersin.org

Automated Reaction Path Discovery: Advanced algorithms combining active learning and graph theory are being developed to automatically map out the most favorable reaction pathways for urea synthesis under specific conditions, such as electrocatalysis. chinesechemsoc.org This can significantly reduce the reliance on extensive quantum chemical calculations and accelerate the design of new catalytic processes. chinesechemsoc.org

The primary challenge lies in improving the accuracy and predictive power of these computational models. This requires the integration of high-quality experimental data for model validation and the development of more sophisticated algorithms that can account for the complex interplay of factors influencing molecular behavior.

Exploration of New Chemical Space and Derivative Libraries Based on the this compound Scaffold

The this compound scaffold represents a single point in a vast chemical space. Exploring the surrounding chemical space by creating derivative libraries is a critical strategy for discovering new molecules with enhanced or novel properties. frontiersin.orgrsc.org

Future research in this domain will focus on:

Scaffold-Based Library Synthesis: The urea moiety is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org Systematic functionalization of the core structure of this compound—by modifying the benzyl (B1604629) and dimethylphenyl groups—can generate libraries of related compounds. researchgate.netnih.gov These libraries can then be screened for various applications, from anticancer agents to materials science. frontiersin.orgmdpi.com

Automated Chemical Space Exploration: Computational tools are being developed to automate the exploration of chemical space. rsc.orgresearchgate.net Programs like ChemSpaX can automatically generate diverse sets of virtual derivatives from a starting molecular scaffold, which can then be analyzed computationally before any are synthesized. rsc.org This in-silico approach allows for a much broader and more efficient search for promising new molecules than what is possible through physical synthesis alone. researchgate.net

Multitarget Drug Design: Researchers are increasingly exploring urea scaffolds for their potential to interact with multiple biological targets simultaneously. mdpi.com By systematically exploring derivatives, it may be possible to design compounds that modulate complex disease pathways, such as those involved in cancer and immunotherapy. mdpi.comacs.org For example, aryl urea scaffolds are being investigated for their ability to block targets relevant to the tumor microenvironment. mdpi.com

A significant challenge is the sheer vastness of chemical space. Even for a single scaffold, the number of possible derivatives is enormous. researchgate.net Therefore, the development of intelligent, computationally-driven strategies for navigating this space and identifying the most promising regions for synthesis is a key priority. rsc.orgresearchgate.net

Integration of Multidisciplinary Research Techniques for Comprehensive Understanding of Urea Chemistry

A comprehensive understanding of complex molecules like this compound requires the integration of multiple scientific disciplines and techniques. Relying on a single method provides only a partial picture; a holistic view emerges from combining experimental and theoretical approaches.

Future progress will depend on the synergy of:

Spectroscopic and Crystallographic Analysis: Techniques like NMR, IR spectroscopy, and X-ray crystallography are fundamental for confirming the chemical structure and understanding the conformational properties of urea derivatives. nih.govnih.gov For instance, X-ray crystallography has been crucial in revealing how urea-based inhibitors bind to the active sites of enzymes. nih.gov

Chromatography and Separation Science: Methods like High-Performance Liquid Chromatography (HPLC) are essential for the purification of synthesized ureas and for studying their behavior in complex mixtures, such as their adsorption and environmental fate. mdpi.com

Combined Experimental and Computational Workflows: The most powerful insights often come from studies that combine laboratory experiments with computational modeling. nih.govresearchgate.net For example, experimental results from electrocatalytic synthesis can be explained and guided by theoretical simulations that model reaction intermediates and energy barriers. researchgate.net Similarly, spectroscopic data can be used to validate and refine the results of DFT calculations. nih.govmdpi.com

The main challenge in this area is fostering effective collaboration between researchers from different fields. Integrating data from diverse techniques into a single, coherent model of a molecule's behavior requires a common language and a shared understanding of the strengths and limitations of each method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.